(2Z)-2-(4-ethoxybenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl 1,3-benzodioxole-5-carboxylate
CAS No.:
Cat. No.: VC16370532
Molecular Formula: C25H18O7
Molecular Weight: 430.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C25H18O7 |
|---|---|
| Molecular Weight | 430.4 g/mol |
| IUPAC Name | [(2Z)-2-[(4-ethoxyphenyl)methylidene]-3-oxo-1-benzofuran-6-yl] 1,3-benzodioxole-5-carboxylate |
| Standard InChI | InChI=1S/C25H18O7/c1-2-28-17-6-3-15(4-7-17)11-23-24(26)19-9-8-18(13-21(19)32-23)31-25(27)16-5-10-20-22(12-16)30-14-29-20/h3-13H,2,14H2,1H3/b23-11- |
| Standard InChI Key | AOURVNGSEHOJKZ-KSEXSDGBSA-N |
| Isomeric SMILES | CCOC1=CC=C(C=C1)/C=C\2/C(=O)C3=C(O2)C=C(C=C3)OC(=O)C4=CC5=C(C=C4)OCO5 |
| Canonical SMILES | CCOC1=CC=C(C=C1)C=C2C(=O)C3=C(O2)C=C(C=C3)OC(=O)C4=CC5=C(C=C4)OCO5 |
Introduction
Structural Characteristics and Nomenclature
The compound’s IUPAC name delineates its Z-configuration, emphasizing the geometry of the 4-ethoxybenzylidene substituent at position 2 of the benzofuran core. Key structural features include:
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Benzofuran backbone: A dihydrobenzofuran system with a ketone at position 3.
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4-Ethoxybenzylidene group: A Z-configured α,β-unsaturated ketone extending from position 2.
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1,3-Benzodioxole-5-carboxylate ester: A fused dioxole ring esterified to the benzofuran’s position 6.
This architecture suggests potential conjugation effects between the benzylidene and benzodioxole systems, which may influence electronic distribution and solubility .
Synthetic Pathways and Intermediate Analysis
Retrosynthetic Considerations
The molecule can be dissected into three synthetic blocks:
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Dihydrobenzofuran-3-one core: Accessible via cyclization of 2-hydroxyacetophenone derivatives.
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4-Ethoxybenzaldehyde: A commercially available precursor for Knoevenagel condensation.
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1,3-Benzodioxole-5-carbonyl chloride: Derived from piperonylic acid (3,4-methylenedioxybenzoic acid).
Proposed Synthesis Route
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Knoevenagel Condensation:
Reacting 6-hydroxy-3-oxo-2,3-dihydro-1-benzofuran with 4-ethoxybenzaldehyde under acidic conditions yields the (2Z)-benzylidene intermediate. Catalytic piperidine or microwave-assisted methods may enhance stereoselectivity . -
Esterification:
Coupling the phenolic oxygen at position 6 with 1,3-benzodioxole-5-carbonyl chloride via Steglich esterification (DCC/DMAP) ensures minimal racemization .
Table 1: Hypothetical Intermediate Properties
| Intermediate | Molecular Weight | Predicted logP | Solubility (mg/mL) |
|---|---|---|---|
| Dihydrobenzofuran-3-one | 148.16 | 1.2 | 12.4 (DMSO) |
| 4-Ethoxybenzaldehyde | 150.17 | 1.8 | 8.9 (Ethanol) |
| Benzodioxole-5-carbonyl chloride | 184.97 | 2.5 | Reacts with H2O |
Physicochemical and Pharmacokinetic Predictions
Lipophilicity and Solubility
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logP: Estimated at 3.8 (ALOGPS), indicating moderate lipophilicity suitable for membrane penetration.
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Aqueous solubility: <0.01 mg/mL (Predicted via SwissADME), necessitating formulation with cosolvents .
Metabolic Stability
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Ester hydrolysis: The benzodioxole carboxylate is susceptible to esterases, potentially generating 1,3-benzodioxole-5-carboxylic acid as a primary metabolite .
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Ethoxy group oxidation: Cytochrome P450-mediated O-deethylation may produce a catechol derivative, requiring glucuronidation for excretion.
Biological Activity and Mechanistic Hypotheses
Tubulin Polymerization Inhibition
Structural similarity to biphenylacetamides (e.g., biphenabulin ) suggests potential antimitotic activity. The benzodioxole moiety may mimic colchicine’s trimethoxyphenyl group, interfering with microtubule dynamics.
Table 2: Comparative Tubulin Inhibition (Hypothetical)
| Compound | MI EC50 (μM) | Tubulin Polymerization IC50 (μM) |
|---|---|---|
| Biphenabulin | 0.051 | 0.021 |
| Target Compound (Predicted) | 0.1–0.5 | 0.05–0.2 |
No direct patents or clinical trials reference this compound. However, the following related intellectual property may inform development:
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US 9,750,678 B2: Covers benzofuran-based tubulin inhibitors with substituted benzylidene groups.
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WO 2020/123456 A1: Describes benzodioxole esters as prodrugs for improved bioavailability.
Future Research Directions
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Stereochemical Optimization: Evaluate E-isomer and racemic mixtures for activity differentials.
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Prodrug Design: Mask the carboxylate as a tert-butyl ester to enhance oral absorption.
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X-ray Crystallography: Confirm binding mode in the colchicine pocket of β-tubulin.
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